(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
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Overview
Description
Preparation Methods
RU5135 can be synthesized through various chemical routes. The synthesis involves the use of specific reagents and conditions to achieve the desired chemical structure. The compound contains two chemically functional groups, which allow for the synthesis of novel, pharmacologically active derivatives . The synthetic derivatives are isolated by flash chromatography and thin-layer chromatography, and their structures are analyzed by proton nuclear magnetic resonance spectroscopy and electron impact mass spectroscopy .
Chemical Reactions Analysis
RU5135 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: RU5135 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
RU5135 exerts its effects by acting as a competitive antagonist of the gamma-aminobutyric acid receptor. It binds to the receptor and inhibits the binding of gamma-aminobutyric acid, thereby blocking its inhibitory effects on the central nervous system . The compound also interacts with the strychnine-sensitive glycine receptor, further contributing to its convulsant properties . The molecular targets and pathways involved in its mechanism of action include the gamma-aminobutyric acid receptor complex and the glycine receptor .
Comparison with Similar Compounds
RU5135 is compared with other similar compounds, such as:
Bicuculline: Another gamma-aminobutyric acid receptor antagonist, but RU5135 is more potent.
Gabazine: A competitive antagonist of the gamma-aminobutyric acid receptor, similar to RU5135.
Salicylidene salicylhydrazide: Another gamma-aminobutyric acid receptor antagonist with different structural features.
RU5135 is unique due to its high affinity and potency as a gamma-aminobutyric acid receptor antagonist, making it a valuable tool for research in neuroscience and pharmacology .
Properties
Molecular Formula |
C18H28N2O2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |
InChI |
InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1 |
InChI Key |
LLAKESJIQFAQJA-PLCDLCHKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |
Origin of Product |
United States |
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